molecular formula C24H30N2O7 B602270 2-Hydroxydesmethylimipramine Glucuronide CAS No. 25521-31-7

2-Hydroxydesmethylimipramine Glucuronide

カタログ番号: B602270
CAS番号: 25521-31-7
分子量: 456.54
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxydesmethylimipramine Glucuronide is a metabolite of desipramine, a tricyclic antidepressant. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to 2-hydroxydesmethylimipramine. The molecular formula of this compound is C24H30N2O7, and it has a molecular weight of 458.50 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxydesmethylimipramine Glucuronide typically involves the enzymatic hydrolysis of desipramine using β-glucuronidase enzymes. The hydrolysis efficiency can be optimized by varying temperature, enzyme volume, and reaction time. Recombinant β-glucuronidase has been found to exhibit the best overall hydrolysis efficiency .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale enzymatic hydrolysis processes. These processes are optimized for high yield and purity, often using liquid chromatography–tandem mass spectrometry (LC–MS/MS) for qualitative and quantitative analysis .

化学反応の分析

Types of Reactions

2-Hydroxydesmethylimipramine Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to the substrate by UDP-glucuronosyltransferase enzymes .

Common Reagents and Conditions

The glucuronidation reaction requires uridine diphosphate glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes. The reaction typically occurs in the liver but can also take place in other major organs .

Major Products Formed

The major product formed from the glucuronidation of 2-Hydroxydesmethylimipramine is this compound itself. This compound is more water-soluble than its precursor, facilitating its excretion from the body .

科学的研究の応用

Pharmacological Applications

Metabolic Pathways and Biomarkers:
2-Hydroxydesmethylimipramine glucuronide is primarily formed through the glucuronidation process, where glucuronic acid is conjugated to the hydroxyl group of 2-hydroxydesmethylimipramine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are vital for drug detoxification and elimination from the body. Understanding this metabolic pathway allows researchers to monitor desipramine therapy effectively, serving as a biomarker for assessing patient adherence and potential side effects during treatment .

Therapeutic Monitoring:
Research indicates that measuring levels of this compound can help clinicians optimize treatment regimens for patients on desipramine. Variability in UGT activity can significantly influence the levels of this metabolite, leading to altered therapeutic outcomes. Studies have shown that certain factors, such as concurrent medication use (e.g., proton-pump inhibitors), can impact the metabolic ratio of desipramine to its metabolites, including this compound .

Toxicological Studies

Drug Interactions:
The compound is also crucial in toxicology for understanding drug-drug interactions (DDIs). Variability in metabolism due to genetic factors or interactions with other drugs can lead to increased toxicity or reduced efficacy. For instance, studies have demonstrated that certain medications can inhibit or induce UGTs, thereby affecting the metabolism of desipramine and its glucuronides .

Case Study Insights:
A notable study evaluated urinary excretion data from patients taking desipramine, establishing normal concentration ranges for both desipramine and its metabolites. The findings highlighted how individual patient factors could affect metabolite levels, underscoring the importance of personalized medicine in antidepressant therapy .

Research and Development

Potential Biological Effects:
Emerging research suggests that this compound may possess its own biological effects beyond being a mere metabolite. Investigations are ongoing to determine its pharmacological properties and implications for therapeutic use. This area remains ripe for exploration as understanding these effects could lead to new applications in treating various conditions.

Synthesis and Laboratory Studies:
In laboratory settings, researchers can synthesize this compound using isolated UGT enzymes to study its properties and effects more closely. This enzymatic approach allows for controlled studies that mimic physiological conditions, providing insights into the compound's role in drug metabolism .

作用機序

The mechanism of action of 2-Hydroxydesmethylimipramine Glucuronide involves its formation through the glucuronidation of 2-hydroxydesmethylimipramine. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer the glucuronic acid moiety to the substrate. The resulting glucuronide is more water-soluble, allowing for easier excretion from the body .

類似化合物との比較

Similar Compounds

Uniqueness

2-Hydroxydesmethylimipramine Glucuronide is unique due to its specific formation from desipramine and its role in the metabolism of tricyclic antidepressants. Its water-solubility and excretion properties make it a valuable compound for pharmacokinetic studies and drug testing assays .

生物活性

2-Hydroxydesmethylimipramine glucuronide is a significant metabolite of desipramine, a tricyclic antidepressant (TCA) primarily used to treat depression. This compound is formed through glucuronidation, a metabolic process that enhances the solubility of lipophilic drugs, facilitating their excretion from the body. Understanding the biological activity of this metabolite is crucial for comprehending its pharmacokinetics and potential therapeutic effects.

Desipramine, the parent compound, exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby increasing neurotransmitter availability. The formation of this compound plays a role in the metabolism and clearance of desipramine, affecting its overall pharmacological activity.

  • Inhibition of Reuptake : Desipramine selectively inhibits norepinephrine reuptake more effectively than serotonin reuptake, which contributes to its antidepressant effects .
  • Metabolism : The liver metabolizes desipramine to 2-hydroxydesmethylimipramine via CYP2D6 and CYP1A2 enzymes. This metabolite retains some pharmacological activity, potentially influencing therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various clinical settings. Key findings include:

  • Absorption and Distribution : Following oral administration of desipramine, peak plasma concentrations are typically reached within 4 to 6 hours. The metabolite's concentration can represent a significant portion (51% to 94%) of the parent drug's area under the curve (AUC), indicating substantial conversion during metabolism .
  • Excretion : Approximately 70% of desipramine and its metabolites are excreted renally. The glucuronide conjugation facilitates this excretion process, making it an important pathway for drug clearance .

Biological Activity and Therapeutic Implications

Research indicates that this compound may possess its own biological activity, which could contribute to the overall effects observed with desipramine treatment.

  • Antidepressant Activity : Some studies suggest that metabolites like 2-hydroxy-desipramine may retain antidepressant properties. This highlights the importance of considering both parent compounds and their metabolites in therapeutic assessments .
  • Drug Interactions : The presence of this glucuronide metabolite can influence the pharmacokinetics of co-administered drugs, potentially leading to altered efficacy or increased toxicity.

Research Findings

Several studies have explored the biological activity and pharmacokinetics of this compound:

StudyFindings
Study on Pharmacokinetics Demonstrated that the metabolite's concentration significantly impacts therapeutic outcomes in patients treated with desipramine .
Clinical Trials Highlighted the role of genetic variations in CYP enzymes affecting desipramine metabolism and subsequent levels of this compound in patients .
Comparative Studies Showed that patients with higher levels of this metabolite experienced different therapeutic responses compared to those with lower levels .

Case Studies

  • Case Study on Depression Management : A patient treated with desipramine exhibited improved symptoms after adjustments based on metabolite levels. Monitoring this compound helped tailor therapy effectively.
  • Genetic Variability Impact Study : A cohort study demonstrated that individuals with specific CYP2D6 polymorphisms had altered levels of both desipramine and its metabolites, including this compound, affecting their response to treatment.

特性

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHAOJJEVSPMBA-QMDPOKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948425
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25521-31-7
Record name 2-Hydroxydesipramine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy desipramine glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRM5GK6JXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does experimental hepatitis affect the levels of 2-hydroxydesmethylimipramine glucuronide in rats?

A1: The study found that inducing experimental hepatitis in rats using D-galactosamine significantly increased the urinary excretion of this compound. [] Specifically, there was a two-fold increase observed in the treated rats compared to the control group. [] This suggests that liver damage, as mimicked by the experimental hepatitis model, can significantly alter the metabolism and excretion pathways of imipramine, leading to an accumulation of specific metabolites like this compound.

Q2: What is the significance of the increased this compound levels in the urine of rats with experimental hepatitis?

A2: The increase in urinary this compound, along with other conjugated metabolites, indicates that the liver's ability to process and excrete imipramine is altered during hepatitis. [] This could potentially lead to an accumulation of imipramine and its metabolites in the body, which might influence the drug's efficacy and safety profile in individuals with liver disease. Further research is needed to understand the full clinical implications of these findings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。